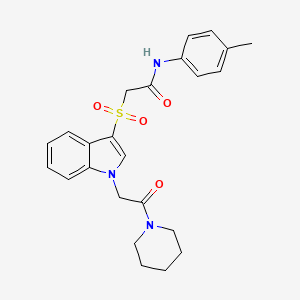

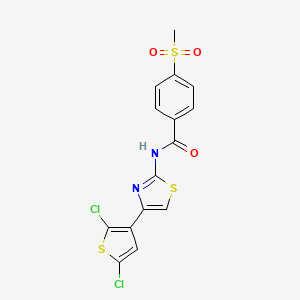

![molecular formula C21H20N2O3S2 B2412855 7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954793-36-3](/img/structure/B2412855.png)

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide” is a heterocyclic compound . It belongs to the class of thiazoles, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction mixture is stirred for a few hours, and the solid formed is filtered off, dried, and recrystallized from an appropriate solvent .

Scientific Research Applications

Anticancer and Antiviral Activities

Compounds with the thiopyrano[2,3-d]thiazole motif, similar to the queried chemical, have been synthesized and evaluated for their anticancer and antiviral activities. For instance, a related compound demonstrated significant antimitotic activity against leukemia cells (Lozynskyi et al., 2016). Additionally, some derivatives showed promising effects against viruses like Epstein-Barr Virus (EBV) and Hepatitis C Virus (HCV) (Lozynskyi et al., 2016).

Antioxidant and Anti-inflammatory Properties

Certain thiopyrano[2,3-d]thiazoles have been investigated for their antioxidant and anti-inflammatory activities. A particular compound within this class exhibited high levels of both activities, suggesting a potential link between anti-inflammatory and antiradical mechanisms (Lozynskyi et al., 2015).

Antimicrobial Effects

Research also indicates that thiopyrano[2,3-d]thiazoles possess antimicrobial properties. Certain derivatives have shown significant influence on bacteria like Staphylococcus aureus, Bacillus subtilis, and Candida albicans, although with a slight effect on Escherichia coli (Lozynskyi et al., 2017).

Potential in Antitumor Activity

Some thiopyrano[2,3-d]thiazoles have been evaluated for anticancer activity in various cancer cell lines, revealing compounds with moderate antitumor activity. This highlights the potential of these compounds in cancer research (Lozynskyi et al., 2014).

Green Chemistry Approach

Notably, there has been an effort to synthesize thiopyrano[2,3-d]thiazoles using green methods, like using lemon juice, which aligns with the increasing demand for environmentally friendly chemical processes. This approach has also resulted in compounds with antibacterial activity (Metwally et al., 2018).

properties

IUPAC Name |

7-(3-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-12-6-8-14(9-7-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-4-3-5-15(10-13)26-2/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREOYKRVOWDERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC(=CC=C4)OC)SC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)

![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)

![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)